molecular formula C19H18F2N2O B5737125 N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B5737125
M. Wt: 328.4 g/mol
InChI Key: YJTHHNJHTVYAGL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 3,4-difluoroaniline with ethyl 2,3-dimethylindole-5-carboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it has shown promise in preclinical studies for its potential to modulate biological pathways involved in disease processes. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as other indole derivatives and difluorophenyl-containing compounds. Similar compounds include 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O/c1-4-23-12(3)11(2)15-9-13(5-8-18(15)23)19(24)22-14-6-7-16(20)17(21)10-14/h5-10H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHHNJHTVYAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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